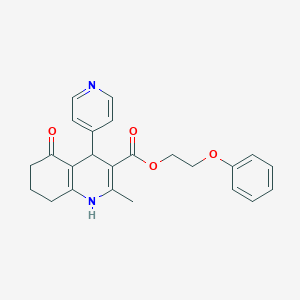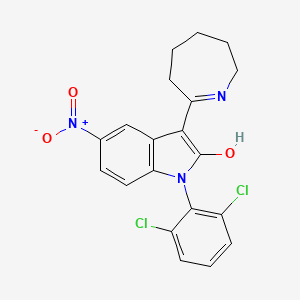![molecular formula C18H20BrClN2O2 B4943352 2-bromo-4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B4943352.png)
2-bromo-4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-6-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-6-methoxyphenol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BRL-15572 and has been synthesized using different methods.
Wirkmechanismus
BRL-15572 acts as a selective antagonist of the dopamine D3 receptor by binding to the receptor and blocking the action of dopamine. This mechanism of action is different from other dopamine receptor antagonists, which also block the dopamine D2 receptor. The selective action of BRL-15572 on the dopamine D3 receptor makes it a promising candidate for the treatment of neuropsychiatric disorders.
Biochemical and Physiological Effects:
BRL-15572 has been shown to have a significant impact on the biochemical and physiological processes in the brain. It has been found to reduce the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine, by blocking the dopamine D3 receptor. This compound has also been shown to reduce the symptoms of schizophrenia in animal models by blocking the dopamine D3 receptor.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using BRL-15572 in lab experiments include its selectivity for the dopamine D3 receptor, which allows for more precise studies of the receptor's function. The limitations of using BRL-15572 include its limited availability and high cost, which may restrict its use in some studies.
Zukünftige Richtungen
There are several future directions for research on BRL-15572. One potential direction is to investigate its potential applications in the treatment of other neuropsychiatric disorders, such as depression and anxiety. Another direction is to study the long-term effects of BRL-15572 on the brain and behavior. Additionally, further research is needed to optimize the synthesis of BRL-15572 and reduce its cost, making it more accessible for scientific research.
Synthesemethoden
The synthesis of BRL-15572 has been reported using different methods. One of the most common methods involves the reaction of 2-bromo-4-hydroxy-6-methoxyphenol with 4-(4-chlorophenyl)-1-piperazinecarboxaldehyde in the presence of a base. The resulting product is then purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
BRL-15572 has been extensively studied for its potential applications in scientific research. It has been found to be a selective antagonist of the dopamine D3 receptor, which is involved in various physiological processes, including reward, motivation, and addiction. This compound has also been shown to have potential applications in the treatment of drug addiction, schizophrenia, and other neuropsychiatric disorders.
Eigenschaften
IUPAC Name |
2-bromo-4-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrClN2O2/c1-24-17-11-13(10-16(19)18(17)23)12-21-6-8-22(9-7-21)15-4-2-14(20)3-5-15/h2-5,10-11,23H,6-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHSCINFVFLHON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CN2CCN(CC2)C3=CC=C(C=C3)Cl)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-6-methoxyphenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

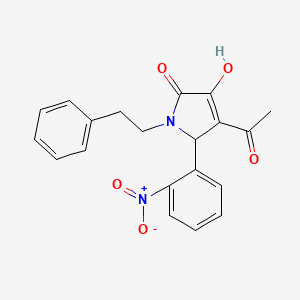
![butyl 4-{[2-(trifluoromethyl)benzoyl]amino}benzoate](/img/structure/B4943274.png)
![2-[3-(3-butyl-4-oxo-3,4-dihydro-2-quinazolinyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4943289.png)
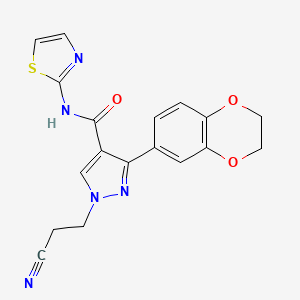
![5-{[(2,6-diethylphenyl)amino]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4943305.png)
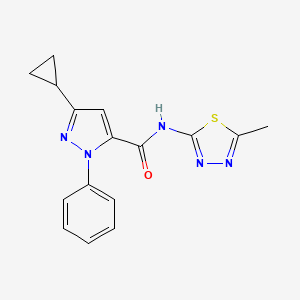
![6H-spiro[1,2,4,5-tetrazinane-3,8'-tricyclo[5.2.1.0~2,6~]decane]-6-thione](/img/structure/B4943312.png)
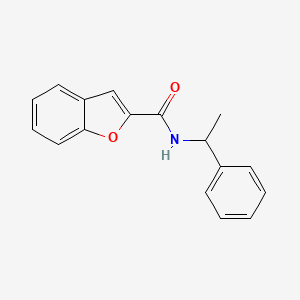
![N-benzyl-6-ethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4943328.png)
![3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4943341.png)
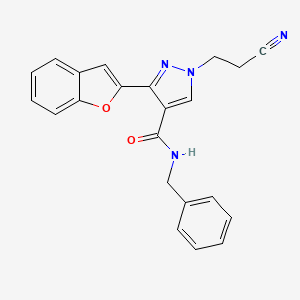
![4'-(4-bromo-2-nitrophenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4943350.png)
